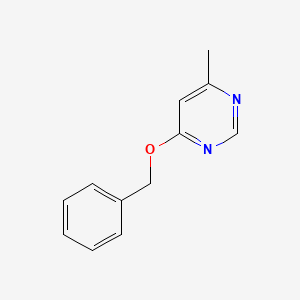

4-Benzyloxy-6-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Science

The pyrimidine ring system is a cornerstone of contemporary chemical and biological sciences. ekb.eg As a fundamental component of nucleic acids—cytosine, thymine, and uracil—pyrimidines are integral to the structure of DNA and RNA, playing a crucial role in genetic information storage and transmission. gsconlinepress.comnumberanalytics.com Their presence in natural products extends to thiamine (B1217682) (vitamin B1) and other bioactive molecules. gsconlinepress.com This inherent biological relevance makes the pyrimidine scaffold a privileged structure in medicinal chemistry. gsconlinepress.comnih.gov

The versatility of the pyrimidine core has been harnessed by chemists to develop a wide array of therapeutic agents. mdpi.com Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.gov The ability of pyrimidine-based molecules to interact with biological targets like enzymes and receptors has led to the development of numerous FDA-approved drugs. nih.gov Beyond medicine, pyrimidine derivatives are also significant in agrochemicals, serving as the active component in various pesticides and herbicides, and in materials science. researchgate.netontosight.ai The continuous exploration of pyrimidine scaffolds promises the discovery of novel compounds to address a multitude of scientific challenges. nih.gov

Overview of Benzyloxy-Substituted Pyrimidines in Academic Research

The introduction of a benzyloxy group to the pyrimidine scaffold imparts unique properties and opens new avenues for research. The benzyloxy moiety can serve as a crucial building block in the synthesis of more complex molecules. chemimpex.com For instance, 2,6-Diamino-4-(benzyloxy)pyrimidine has been investigated for its potential antimicrobial, antiviral, and anticancer properties, with its structure suggesting possible interactions with enzymes and nucleic acids. ontosight.ai

In synthetic chemistry, benzyloxy-substituted pyrimidines are valuable intermediates. The benzyloxy group can function as a protecting group for a hydroxyl or oxo function on the pyrimidine ring, which can be later removed under specific conditions. rsc.org This strategy has been employed in the synthesis of unnatural amino acids, where the p-benzyloxybenzyloxy group was used to mask a 4(3H)-pyrimidinone system. rsc.org Furthermore, benzyloxy-substituted pyrimidines have been utilized in the development of targeted therapies, with the potential for modifications to enhance efficacy and selectivity in drug design. chemimpex.com Research has also explored their use in creating novel materials and agrochemicals. chemimpex.com The Sonogashira coupling reaction of 2-benzyloxy-5-bromopyrimidines with various alkynes has been used to generate new 2-benzyloxy-5-alkyne substituted pyrimidines, some of which have shown cytotoxic activity against cancer cell lines. researchgate.netresearchgate.net

Historical Context and Early Investigations Pertaining to 4-Benzyloxy-6-methylpyrimidine

The history of pyrimidine chemistry dates back to the 19th century, with the first derivative, alloxan, being isolated in 1818. growingscience.com The parent compound, pyrimidine, was first named by Pinner in 1885 and synthesized in 1900. Early laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported in 1879.

Investigations into specific substituted pyrimidines like this compound are part of the broader exploration of this chemical class. The synthesis of such compounds often builds upon foundational reactions in pyrimidine chemistry. A common synthetic route to 4-alkoxy-pyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor. For instance, the synthesis of this compound can be achieved by reacting 4-chloro-6-methylpyrimidine (B1361110) with benzyl (B1604629) alcohol in the presence of a suitable base. The precursor, 4-hydroxy-6-methylpyrimidine-2-thiol, is prepared through the cyclization of thiourea (B124793) with β-keto esters. vulcanchem.com The synthesis of related compounds, such as those involving a 4-hydroxy-6-methylpyrimidin-2-ylthio moiety, also relies on the initial preparation of 4-hydroxy-6-methylpyrimidine-2-thiol. These foundational synthetic strategies have enabled the exploration of a vast chemical space of pyrimidine derivatives, including this compound, for various research applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-methyl-6-phenylmethoxypyrimidine |

InChI |

InChI=1S/C12H12N2O/c1-10-7-12(14-9-13-10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |

InChI Key |

DHHMTGQKHXHVQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 6 Methylpyrimidine and Its Key Precursors

Strategies for O-Benzylation of Pyrimidine (B1678525) Scaffolds

The introduction of a benzyl (B1604629) ether linkage at the 4-position of the 6-methylpyrimidine core is a critical transformation in the synthesis of the title compound. This is typically achieved through O-alkylation of a corresponding hydroxypyrimidine precursor.

Direct Benzylation Approaches

The most common method for the O-benzylation of 4-hydroxy-6-methylpyrimidine (B44548) is a direct alkylation reaction, often following the principles of the Williamson ether synthesis. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group on the pyrimidine ring by a base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired benzyl ether. masterorganicchemistry.com

Common bases used for the deprotonation step include sodium hydride (NaH) and potassium carbonate (K₂CO₃). organic-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed. For substrates that may be sensitive to strongly basic conditions, milder bases like silver(I) oxide (Ag₂O) can be used to achieve more selective benzylation. organic-chemistry.org An alternative approach for acid-sensitive substrates involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org

A study on the catalytic reduction of 4-benzyloxy-6-methylpyrimidine 1-oxide mentions its synthesis, implying a preceding benzylation step of the corresponding 4-hydroxy-6-methylpyrimidine 1-oxide. jst.go.jp Similarly, the synthesis of other benzyloxy-substituted pyrimidines has been reported using benzyl halides in the presence of a base like potassium hydroxide (B78521) or cesium carbonate. nih.gov

Table 1: Conditions for Direct Benzylation of Pyrimidine Scaffolds

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 4-Hydroxy-6-methylpyrimidine | Benzyl bromide/chloride | NaH, K₂CO₃, Ag₂O | DMF | Varies | This compound | organic-chemistry.org |

| Pyrimidine-2,4(1H,3H)-dione | Benzyl chloride | K₂CO₃ | DMF | 60–80°C, 4–10 hours | 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione | |

| 3-(Benzyloxy)-6-chloro-1-methylpyrimidine-2,4(1H,3H)-dione precursor | MeI | Cs₂CO₃ | DMF | 80°C, 2 hours | 3-(Benzyloxy)-6-chloro-1-methylpyrimidine-2,4(1H,3H)-dione | nih.gov |

Alkylation of Pyrimidine Derivatives with Benzyloxy-Containing Moieties

An alternative strategy involves the reaction of a pyrimidine derivative, which has been pre-functionalized with a good leaving group, with a benzyl alkoxide. The most common precursor for this approach is a halogenated pyrimidine, such as 4-chloro-6-methylpyrimidine (B1361110). The chlorine atom at the 4-position is susceptible to nucleophilic substitution by sodium or potassium benzoxide, which is typically prepared by reacting benzyl alcohol with a strong base like sodium hydride. francis-press.com

This method is also a variant of the Williamson ether synthesis, where the roles of the nucleophile and the electrophile are reversed compared to the direct benzylation of a hydroxypyrimidine. francis-press.com The reaction is generally effective because the halogen atom at the C4 position of a pyrimidine ring is activated towards nucleophilic attack. francis-press.com This approach offers a convergent pathway to the target molecule. acs.org Studies on other pyrimidine systems have demonstrated that O-alkylation can be achieved with high chemoselectivity over N-alkylation by carefully selecting the alkylating agent and reaction conditions. acs.orgnih.gov

Synthesis of Pyrimidine Precursors Bearing Relevant Functional Groups

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. These intermediates include halogenated pyrimidines and hydroxypyrimidines, which are constructed from simpler acyclic starting materials.

Preparation of Halogenated Pyrimidine Intermediates

Halogenated pyrimidines are valuable intermediates in heterocyclic chemistry. clockss.org Specifically, 4-chloro-6-methylpyrimidine serves as a key precursor for the synthesis of this compound via nucleophilic substitution.

The most common method for synthesizing 4-chloro-6-methylpyrimidine is through the chlorination of its corresponding hydroxy analog, 4-hydroxy-6-methylpyrimidine. google.com This transformation is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. google.comchemicalbook.com The reaction involves refluxing 4-hydroxy-6-methylpyrimidine in an excess of phosphorus oxychloride. chemicalbook.comtsijournals.com In some procedures, an organic base such as triethylamine (B128534) or pyridine (B92270) may be added to the reaction mixture. google.comtsijournals.com A patented method describes the chlorination of 4-methyl-6-hydroxypyrimidine with phosphorus oxychloride in the presence of an organic base at temperatures ranging from 25-100°C for 2-5 hours. google.com After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure, and the product is isolated by pouring the residue onto ice followed by neutralization. chemicalbook.com

Table 2: Synthesis of 4-Chloro-6-methylpyrimidine

| Precursor | Reagent | Conditions | Yield | Ref |

|---|---|---|---|---|

| 2-Amino-4-hydroxy-6-methylpyrimidine (B160893) (Isocytosine) | POCl₃ | Reflux | 54% | chemicalbook.com |

| 4-Hydroxy-6-methylpyrimidine | POCl₃ | Heat at 100°C for 4 hours | - | tsijournals.com |

| 4-Methyl-6-hydroxypyrimidine | POCl₃, Organic Base | 25-100°C, 2-5 hours | High | google.com |

Synthesis of Hydroxypyrimidine Derivatives

The foundational precursor for both direct benzylation and the preparation of the chloro-intermediate is 4-hydroxy-6-methylpyrimidine. This class of compounds is central to pyrimidine chemistry. butlerov.comresearchgate.net The synthesis of 4-hydroxy-6-methylpyrimidine and its derivatives is generally achieved through a condensation reaction between a β-dicarbonyl compound and a molecule containing an amidine fragment.

A widely used method for synthesizing 2-substituted-4-hydroxy-6-methylpyrimidines involves the condensation of ethyl acetoacetate (B1235776) with an amidine, urea (B33335), or thiourea (B124793) derivative under basic conditions. prepchem.comprepchem.com For instance, 2-amino-4-hydroxy-6-methylpyrimidine can be synthesized by reacting ethyl acetoacetate with guanidine (B92328) carbonate, typically by heating the mixture. tsijournals.com Another example is the synthesis of 2-methylmercapto-4-hydroxy-6-methyl-pyrimidine, which is prepared by reacting ethyl acetoacetate with S-methylisothiourea sulfate (B86663) in the presence of sodium hydroxide, resulting in a high yield of 96%. prepchem.com While some older methods reported low yields for the reaction of diketene (B1670635) with guanidine salts, it was later discovered that conducting the reaction in strongly acidic media could substantially increase the yield. prepchem.com

Table 3: Synthesis of Hydroxypyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Guanidine carbonate | Heat at 100-110°C | 2-Amino-4-hydroxy-6-methylpyrimidine | 70% | tsijournals.com |

| Ethyl acetoacetate | S-methylisothiourea sulfate | NaOH, Water, Room Temp | 2-Methylmercapto-4-hydroxy-6-methyl-pyrimidine | 96% | prepchem.com |

| Diketene | Guanidine hydrochloride | Alkaline solution | 2-Amino-4-hydroxy-6-methylpyrimidine | 28% | prepchem.com |

Utility of β-Ketoenamides in Pyrimidine Core Construction

A more modern and versatile approach to constructing the pyrimidine core involves the use of β-ketoenamides as key intermediates. beilstein-journals.org These compounds contain a unique combination of functional groups that allow for various subsequent cyclization reactions to form highly substituted heterocycles. beilstein-journals.org

β-Alkoxy-β-ketoenamides can be prepared efficiently through the LANCA three-component reaction, which involves the reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. beilstein-journals.orgbeilstein-journals.org This method is notable for its broad substrate scope. beilstein-journals.org The resulting β-ketoenamides can then be condensed with an ammonium (B1175870) salt, such as ammonium acetate, to smoothly form the corresponding pyrimidine derivatives. thieme-connect.com Alternatively, condensation with hydroxylamine (B1172632) hydrochloride can yield pyrimidine N-oxides, which can be further functionalized. beilstein-journals.orgmdpi.comthieme-connect.com This modular route provides access to a wide variety of highly substituted pyrimidine derivatives. thieme-connect.com The substitution pattern of the pyrimidines prepared via this method allows for a range of subsequent transformations. beilstein-journals.org

Multicomponent Reaction Approaches Relevant to Pyrimidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step, making them highly attractive for constructing pyrimidine scaffolds. nih.gov These reactions assemble three or more starting materials, minimizing purification steps and maximizing synthetic efficiency.

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govacs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring with the liberation of hydrogen and water. nih.govacs.orgorganic-chemistry.org The use of PN5P-Ir-pincer complexes as catalysts has proven highly effective, providing access to a diverse range of unsymmetrically substituted pyrimidines in high yields. nih.govacs.orgorganic-chemistry.org This approach is particularly advantageous for creating selectively alkylated and arylated pyrimidines. acs.org

Another powerful MCR is the Biginelli reaction, which traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. biomedres.usunair.ac.id This reaction has been adapted and expanded to create a wide variety of functionalized dihydropyrimidines. biomedres.us Variations of the Biginelli reaction, including four-component versions, have been developed to introduce further diversity, such as the incorporation of an alcohol at the C4 position of the pyrimidine ring. biomedres.us While the classic Biginelli reaction leads to dihydropyrimidines, subsequent oxidation can yield the aromatic pyrimidine core. The choice of reactants can be tailored to introduce the desired methyl and benzyloxy functionalities, or precursors that can be converted to them in subsequent steps. For instance, using a benzaldehyde (B42025) derivative, ethyl acetoacetate, and urea would install the core phenyl and methyl groups of a related structure. unair.ac.id

Catalyst-free, one-pot multicomponent domino reactions have also been developed for the synthesis of pyrimidine-functionalized derivatives, offering the benefits of mild reaction conditions and simplified purification. rsc.org Additionally, a three-component coupling reaction catalyzed by zinc chloride can produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | Regioselective, forms unsymmetrically substituted pyrimidines, liberates H2 and H2O. | nih.govacs.orgorganic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid-catalyzed | Forms dihydropyrimidines, can be a one-pot synthesis. | biomedres.usunair.ac.id |

| Four-Component Biginelli Reaction | Methyl aroylpyruvate, Aromatic aldehyde, Urea/Thiourea, Methanol (B129727) | Sodium hydrogen sulfate | Synthesizes 4-methoxy-hexahydropyrimidines. | biomedres.us |

| Catalyst-Free Domino Reaction | Varies | Catalyst-free, one-pot | Mild conditions, easy separation. | rsc.org |

| Zinc-Catalyzed Three-Component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl2 | Synthesizes 4,5-disubstituted pyrimidines. | organic-chemistry.org |

Advanced Synthetic Techniques and Catalysis in Pyrimidine Functionalization

Beyond the initial construction of the pyrimidine ring, advanced synthetic methods are crucial for introducing or modifying substituents. Catalytic reactions, particularly those employing transition metals, have become indispensable tools for the functionalization of heterocyclic compounds like pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of various substituents onto the pyrimidine ring. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile and widely used example. researchgate.net This reaction is known for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. researchgate.net

For the synthesis of functionalized pyrimidines, a halogenated pyrimidine precursor is typically reacted with a suitable boronic acid in the presence of a palladium catalyst and a base. researchgate.net For instance, 4,6-dichloropyrimidines can be reacted with arylboronic acids to yield 4,6-diarylpyrimidines. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. researchgate.net Microwave irradiation has been shown to accelerate these reactions, often reducing reaction times and improving yields in a ligand-free setting.

The Suzuki-Miyaura reaction has been successfully applied to the functionalization of various pyrimidine-containing heterocyclic systems, including pyrrolo[2,3-d]pyrimidines and imidazo[1,2-a]pyrimidines. researchgate.netbenthamdirect.com This demonstrates the broad applicability of this methodology in creating structurally diverse pyrimidine derivatives.

| Component | Role | Examples | Reference |

|---|---|---|---|

| Pyrimidine Substrate | Electrophile | 4,6-Dichloropyrimidine, 4-Iodopyrrolopyrimidine | researchgate.netthieme-connect.com |

| Coupling Partner | Nucleophile | Arylboronic acids, (Het)arylboronic acids | researchgate.netresearchgate.net |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)2, Pd(PPh3)2Cl2 | researchgate.net |

| Base | Activates the boronic acid | K3PO4, KF | researchgate.net |

| Solvent | Reaction medium | Dioxane, Methanol | researchgate.net |

Oxidative Annulation Reactions for Pyrimidine Ring Formation

Oxidative annulation reactions provide an alternative and powerful strategy for constructing the pyrimidine ring. These reactions often involve the formation of C-N and C-C bonds through an oxidative process, typically facilitated by a metal catalyst or an external oxidant.

One such approach is the copper-catalyzed [3 + 3] annulation of amidines with saturated ketones. acs.org This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to afford structurally important pyrimidines. acs.org The direct β-C(sp³)–H functionalization of the saturated ketone is a key step in this transformation. acs.org

Another strategy involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, where DMSO can act as a methine equivalent. organic-chemistry.org Activation of acetophenone-formamide conjugates through this method can lead to the formation of 4-arylpyrimidines. rsc.org

Furthermore, an eco-friendly [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source has been developed. nih.govorganic-chemistry.org This copper-catalyzed reaction forms one C-C and two C-N bonds in an oxidative annulation process and is particularly useful for synthesizing 4-aliphatic pyrimidines. nih.govorganic-chemistry.org

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Transformation | Reference |

|---|---|---|---|---|

| Cu-Catalyzed [3 + 3] Annulation | Amidines, Saturated ketones | Cu catalyst, 4-HO-TEMPO | Oxidative dehydrogenation/annulation/aromatization | acs.org |

| K₂S₂O₈-Promoted Oxidative Annulation | Anilines, Aryl ketones, DMSO or Acetophenone-formamide conjugates | K₂S₂O₈ | Formation of 4-arylpyrimidines | organic-chemistry.orgrsc.org |

| Cu-Catalyzed [3 + 2 + 1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | CuBr₂ | Oxidative annulation forming one C-C and two C-N bonds | nih.govorganic-chemistry.org |

Chemical Transformations and Derivatization of 4 Benzyloxy 6 Methylpyrimidine

Catalytic Reduction of 4-Benzyloxy-6-methylpyrimidine and its N-Oxide Derivatives

Catalytic reduction is a key transformation for the benzyloxy group and N-oxide functionalities of this compound and its derivatives. The choice of catalyst plays a crucial role in determining the reaction's outcome.

Hydrogenation with Palladium-Carbon Catalysts

Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions. matthey.comsamaterials.com In the case of this compound 1-oxide, catalytic reduction over palladium-carbon in methanol (B129727) leads to the formation of 6-methyl-4-pyrimidinol. jst.go.jp This transformation proceeds through an intermediate, 4-hydroxy-6-methylpyrimidine (B44548) 1-oxide. jst.go.jp The benzyl (B1604629) group is cleaved, and the N-oxide is reduced, ultimately yielding the hydroxylated pyrimidine (B1678525). This method provides a direct route to 4-hydroxypyrimidine (B43898) derivatives.

A general procedure for hydrogenation using a Pd/C catalyst involves dissolving the substrate in a suitable solvent, such as ethanol, and then adding the catalyst. youtube.com The reaction is then subjected to a hydrogen atmosphere, often using a hydrogen balloon, until the reaction is complete. youtube.com The catalyst is subsequently removed by filtration. youtube.com

Reduction with Raney Nickel

The use of Raney nickel as a catalyst for the reduction of this compound 1-oxide presents a different reaction pathway. Instead of debenzylation, the reaction selectively reduces the N-oxide group, yielding this compound. jst.go.jp This type of selective deoxygenation of the N-oxide in the presence of a benzyloxy group was noted as a novel reaction at the time of its discovery. jst.go.jp Raney nickel, a nickel-aluminum alloy treated with sodium hydroxide (B78521), is known for its ability to effect various reductions, including the desulfurization of compounds and the reduction of carbonyls. ias.ac.in

Introduction and Modification of Substituents on the Pyrimidine Core

The pyrimidine ring of this compound is amenable to further functionalization at several positions, allowing for the synthesis of a diverse library of derivatives.

Functionalization at C-6 Position

The C-6 methyl group offers a site for further modification. One strategy involves lithiation using a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophile. However, attempts to introduce an acyclic side chain at the C-6 position by lithiation followed by the addition of benzyloxyacetaldehyde have been reported to be unsuccessful. researchgate.net

An alternative approach to functionalizing the methyl group adjacent to an N-oxide involves the Boekelheide rearrangement. thieme-connect.com This reaction, typically using acetic anhydride, can transform a methyl group into an acetoxymethyl group. thieme-connect.com For instance, pyrimidine N-oxides can be converted into 4-acetoxymethyl-substituted pyrimidines. thieme-connect.com

Derivatization at C-5 Position

The C-5 position of the pyrimidine ring can also be functionalized. While specific examples for this compound are not detailed in the provided context, general strategies for pyrimidine derivatization at this position are known. For instance, the introduction of large substituents at the C-5 position of other pyrimidine cores has been explored to enhance biological selectivity. ulisboa.pt

Formation of N-Oxide Derivatives

The nitrogen atom at the 1-position of the pyrimidine ring can be oxidized to form an N-oxide. The reaction of 4-alkoxy-6-methylpyrimidine with an oxidizing agent can yield the corresponding N-oxide. clockss.org For example, this compound can be converted to this compound N-oxide. jst.go.jp These N-oxides are valuable intermediates themselves. For instance, this compound N-oxide undergoes a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a complex adduct, which can then be hydrolyzed to yield methyl 4-benzyloxy-6-methyl-2-pyrimidineacetate. clockss.orgresearchgate.net

Table of Reaction Outcomes

| Starting Material | Catalyst/Reagent | Product(s) | Reference(s) |

| This compound 1-oxide | Palladium-Carbon/Methanol | 6-Methyl-4-pyrimidinol | jst.go.jp |

| This compound 1-oxide | Raney Nickel | This compound | jst.go.jp |

| Pyrimidine N-oxides | Acetic Anhydride | 4-Acetoxymethyl-substituted pyrimidines | thieme-connect.com |

| This compound N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | Methyl 4-benzyloxy-6-methyl-2-pyrimidineacetate | clockss.orgresearchgate.net |

Selective Cleavage of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its stability under various reaction conditions, including those that are acidic or basic. researchgate.net Its removal, or debenzylation, is a critical step in synthetic pathways where the free hydroxyl group is required for subsequent transformations or as the final product, such as in the synthesis of 4-hydroxy-6-methylpyrimidine. The most common and effective method for cleaving the benzyl ether linkage in this compound is through catalytic hydrogenation.

This process typically involves hydrogen gas (H₂) or a hydrogen donor in a technique known as catalytic transfer hydrogenation (CTH), in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.netgoogle.com The reaction is highly selective, leaving other functional groups within the molecule, such as the pyrimidine ring, intact. google.com Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) (HCOONH₄), is often preferred as it avoids the need for pressurized hydrogen gas, making the procedure more convenient and accessible. researchgate.netnih.gov

The general reaction proceeds by the hydrogenolytic cleavage of the C-O bond of the benzyl ether, releasing the desired 4-hydroxy-6-methylpyrimidine and toluene (B28343) as a byproduct. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and hydrogen source.

Table 1: Conditions for Selective Debenzylation

| Catalyst | Hydrogen Source | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol/Ethanol | Room Temp. | Cleavage of the benzyloxy group to yield 4-hydroxy-6-methylpyrimidine. |

| 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | Efficient and selective debenzylation via catalytic transfer hydrogenation. researchgate.netresearchgate.net |

Reactions Involving the Benzylic Methylene (B1212753) Unit

The benzylic methylene group (-CH₂-) in this compound is a site of enhanced reactivity. The proximity of both the phenyl ring and the electron-withdrawing pyrimidine ring stabilizes intermediates such as radicals or anions formed at this position, making it susceptible to a variety of chemical transformations. masterorganicchemistry.com Key reactions at the benzylic position include oxidation and substitution reactions. khanacademy.org

Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bonds. masterorganicchemistry.comambeed.com Under controlled conditions, this could potentially lead to the formation of an ester intermediate, which would be subsequently hydrolyzed.

Benzylic Bromination: Free-radical bromination is a characteristic reaction of benzylic positions. masterorganicchemistry.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the benzylic carbon. khanacademy.org This reaction proceeds via a stabilized benzylic radical intermediate. The resulting α-bromo ether is a valuable synthon for further nucleophilic substitution reactions.

Benzylic Arylation: While direct examples on this compound are not prominent, analogous palladium-catalyzed reactions on similar structures like pyridylmethyl ethers suggest the feasibility of C-H arylation at the benzylic position. acs.org Such a reaction would involve deprotonation of the benzylic carbon followed by a cross-coupling with an aryl halide, creating a new carbon-carbon bond and leading to more complex diarylmethane-type structures. acs.org

Table 2: Potential Reactions at the Benzylic Methylene Unit

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Benzoic acid and 4-hydroxy-6-methylpyrimidine (following cleavage) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/heat | 4-(α-bromobenzyloxy)-6-methylpyrimidine |

Advanced Structural Characterization and Spectroscopic Analysis

Crystal Structure Analysis of 4-Benzyloxy-6-methylpyrimidine and its Derivatives

While specific crystal structure data for the parent this compound is not extensively documented in publicly available literature, detailed analyses of its close derivatives provide significant insights into the non-covalent interactions that govern its solid-state architecture. Studies on compounds like 2-benzylamino-4-benzyloxy-6-methylpyrimidine and 4-amino-6-benzyloxy-2-(methylsulfanyl)-5-nitrosopyrimidine reveal key features of intermolecular hydrogen bonding and π-stacking phenomena. google.com.auresearchgate.netsigmaaldrich.com

Elucidation of Intermolecular Hydrogen Bonding Interactions in Solid State

In derivatives of this compound that contain amino substituents, intermolecular hydrogen bonding is a dominant force in the crystal lattice. For instance, the crystal structure of 2-benzylamino-4-benzyloxy-6-methylpyrimidine shows that molecules are linked by paired N-H···N hydrogen bonds. sigmaaldrich.com These interactions create centrosymmetric dimers, a common supramolecular motif in substituted pyrimidines. sigmaaldrich.com

This self-assembly into dimeric units is a recurring theme. In the case of 4-amino-6-benzyloxy-2-(methylsulfanyl)-5-nitrosopyrimidine, each of the independent molecules also forms a centrosymmetric dimer through paired N-H···N hydrogen bonds. nih.govacs.org The charge transfer due to substituents on the pyrimidine (B1678525) ring, such as methyl groups, can enhance the propensity for hydrogen bonding. nih.gov The strength and nature of these bonds, including N–H···O and C–H···O interactions in related pyrimidinones, have been quantified, revealing significant stabilization energies that dictate the crystal packing. acs.org

Table 1: Hydrogen Bond Parameters in a Derivative of this compound

| Compound | Interaction Type | H···N Distance (Å) | N···N Distance (Å) | N-H···N Angle (°) | Reference |

|---|---|---|---|---|---|

| 2-benzylamino-4-benzyloxy-6-methylpyrimidine | N-H···N | 2.16 | 3.039 | 165 | sigmaaldrich.com |

Analysis of Pi-Stacking Phenomena and Supramolecular Assembly

Beyond hydrogen bonding, π-π stacking interactions are crucial in building the extended supramolecular assemblies of these pyrimidine derivatives. libretexts.orgnih.gov These interactions occur between the aromatic pyrimidine and benzyl (B1604629) rings of adjacent molecules. In the solid state, these stacking forces often link the primary hydrogen-bonded motifs into more complex architectures.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

A suite of spectroscopic methods is essential for confirming the molecular structure of this compound, determining the position of its substituents, and understanding its electronic characteristics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. mdpi.com The chemical shifts and splitting patterns of the NMR signals provide unambiguous evidence for the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl group, the methylene (B1212753) bridge of the benzyloxy group, the pyrimidine ring, and the phenyl ring. The integration of these signals confirms the number of protons in each environment. The splitting patterns, governed by the n+1 rule, reveal the number of adjacent protons, helping to confirm the substitution pattern. researchgate.net For instance, the methylene protons would likely appear as a singlet, as there are no adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the quaternary carbons of the pyrimidine ring. libretexts.org The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment, distinguishing between aromatic, aliphatic, and ether-linked carbons. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methyl | -CH₃ | ~2.4 | ~24 |

| Pyrimidine Ring | C5-H | ~6.6 | ~108 |

| Pyrimidine Ring | C2-H | ~8.4 | ~158 |

| Benzyloxy | -CH₂- | ~5.5 | ~70 |

| Phenyl Ring | Ar-H | ~7.3-7.5 | ~127-136 |

| Pyrimidine Ring | C4, C6 | - | ~165, ~169 |

Note: Predicted values are based on typical shifts for similar structural motifs. rsc.orgrsc.orgchemicalbook.com

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which provides further structural proof. rsc.org In electron impact (EI) ionization, the molecule will form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (214.25 g/mol ).

The fragmentation of the molecular ion is predictable based on the structure. A key fragmentation pathway involves the cleavage of the benzylic C-O bond. This would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common and stable fragment for benzyl-containing compounds. youtube.commiamioh.edu Another significant fragmentation would be the loss of the benzyl radical, resulting in a pyrimidinone-type cation. Other fragments corresponding to the pyrimidine core can also be observed. libretexts.orgmsu.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Structure | Fragment Name |

|---|---|---|

| 214 | [C₁₂H₁₂N₂O]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 123 | [C₅H₅N₂O]⁺ | (6-methyl-4-oxopyrimidin-1-ium-1-yl) |

| 77 | [C₆H₅]⁺ | Phenyl ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

UV-Vis spectroscopy provides valuable information on the electronic transitions within the molecule and is a key method for studying its acid-base properties. acs.org The pyrimidine ring contains both π systems and nitrogen atoms with lone pairs of electrons, giving rise to characteristic π → π* and n → π* transitions. ttu.ee These typically result in strong absorption bands in the UV region. For related dihydroxypyrimidine derivatives, intense absorption maxima are observed around 200-204 nm and 252-254 nm. nih.gov

This technique is particularly useful for determining the basicity (pKb) of the pyrimidine nitrogen atoms. acs.orgnih.gov The protonation of the ring nitrogen atoms in an acidic medium leads to changes in the electronic structure, which are reflected as shifts in the absorption maxima (a bathochromic or hypsochromic shift). By monitoring these spectral changes as a function of pH, the pKb values can be accurately determined. For example, studies on 4,6-dihydroxypyrimidine (B14393) derivatives show that the absorption maximum shifts upon protonation, allowing for the calculation of basicity constants. acs.orgnih.gov This information is crucial for understanding the reactivity of this compound in acidic media. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that reveals the characteristic vibrational modes of the molecular bonds. The analysis of the IR spectrum for this compound provides significant insights into its complex molecular architecture, confirming the presence of its key structural components: the pyrimidine ring, the benzyloxy group, and the methyl substituent.

Detailed research findings for pyrimidine derivatives provide a basis for assigning the observed absorption bands. rsc.orgvandanapublications.com The spectra of such complex molecules are often intricate, but empirical comparisons with simpler, related compounds allow for a reliable interpretation. rsc.org

Key IR Absorption Bands for this compound

The identification of functional groups in this compound is achieved by assigning the absorption bands in its IR spectrum to specific vibrational modes.

Aromatic and Aliphatic C-H Stretching: The spectrum exhibits distinct bands for C-H stretching vibrations. Bands appearing in the 3000-3100 cm⁻¹ range are characteristic of the C-H bonds on the pyrimidine and benzene (B151609) rings. libretexts.orgvscht.cz In contrast, the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found at slightly lower frequencies, typically in the 2850-3000 cm⁻¹ region. libretexts.org

Ring Stretching (C=C and C=N Vibrations): The pyrimidine and benzene rings give rise to a series of characteristic absorption bands in the 1650-1400 cm⁻¹ region. pressbooks.pub These bands, resulting from the stretching of C=C and C=N double bonds, are a strong indication of the heterocyclic and aromatic nature of the compound. For pyrimidine derivatives, these are often observed between 1525-1575 cm⁻¹ (C=N) and 1570-1596 cm⁻¹ (C=C). researchgate.net

Ether (C-O-C) Stretching: A prominent and diagnostically significant band for the benzyloxy group is the C-O-C stretching vibration of the ether linkage. This typically appears as a strong absorption in the 1260-1050 cm⁻¹ range. vscht.cz

C-H Bending Vibrations: The fingerprint region of the spectrum contains various C-H bending vibrations. The methyl group attached to the pyrimidine ring is expected to show a characteristic bending (umbrella) mode around 1375 cm⁻¹. spectroscopyonline.com Out-of-plane (oop) C-H bending vibrations from the substituted benzene ring also appear at lower wavenumbers (900-675 cm⁻¹), and their exact position can help confirm the substitution pattern. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H (Benzene & Pyrimidine) | Stretching |

| 3000-2850 | Medium | Aliphatic C-H (Methyl & Methylene) | Stretching |

| 1650-1585 | Medium-Strong | Aromatic C=C (Benzene Ring) | Stretching |

| 1575-1525 | Medium-Strong | C=N (Pyrimidine Ring) | Stretching |

| 1500-1400 | Medium | Aromatic C=C (Pyrimidine & Benzene) | Stretching |

| 1380-1370 | Medium | -CH₃ (Methyl) | Bending (Umbrella Mode) |

| 1260-1050 | Strong | C-O-C (Ether) | Asymmetric & Symmetric Stretching |

| 900-675 | Strong | Aromatic C-H (Benzene Ring) | Out-of-Plane Bending |

Computational and Theoretical Investigations of 4 Benzyloxy 6 Methylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Benzyloxy-6-methylpyrimidine. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. epfl.chcsrc.ac.cn It has been successfully applied to determine the optimized molecular geometry of various pyrimidine (B1678525) derivatives. researchgate.net DFT calculations, for instance at the B3LYP/6-31G* level, can provide insights into the conformational changes of molecules in their free state. researchgate.net The accuracy of DFT makes it a reliable tool for predicting bond lengths and energies, often with results comparable to experimental data. universiteitleiden.nl

The optimized geometry of this compound, as determined by DFT, reveals the spatial arrangement of its atoms and the conformation of its benzyl (B1604629) and methyl groups relative to the pyrimidine ring. This information is crucial for understanding its physical and chemical properties.

Table 1: Selected Optimized Geometrical Parameters of a Pyrimidine Derivative (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.8 |

| C2-N3 | 1.33 | N1-C2-N3 | 128.1 |

| N3-C4 | 1.35 | C2-N3-C4 | 115.7 |

| C4-C5 | 1.42 | N3-C4-C5 | 122.3 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.4 |

| C6-N1 | 1.35 | C5-C6-N1 | 120.7 |

Note: This table is an illustrative example based on general knowledge of pyrimidine structures and does not represent actual calculated values for this compound without specific research data.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov

For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, which are susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, the sites for nucleophilic attack. This analysis is crucial for understanding and predicting the outcomes of various chemical reactions, including pericyclic reactions. numberanalytics.comwikipedia.orgimperial.ac.uk

Table 2: Frontier Molecular Orbital Energies (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual FMO energies for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color-coded scheme. uni-muenchen.deresearchgate.net

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group, indicating these are the primary sites for electrophilic interaction. mdpi.comnih.gov Conversely, positive potential would be expected around the hydrogen atoms. This visual representation of reactivity complements the insights gained from FMO analysis. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. iranchembook.ir For instance, theoretical calculations can help in the assignment of vibrational frequencies observed in infrared (IR) and Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov These predictions are valuable for characterizing new or complex molecules like this compound.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. akj.az By modeling the reaction pathways, intermediates, and transition states, researchers can gain a deeper understanding of how reactions involving this compound proceed.

Transition State Analysis and Reaction Pathway Elucidation

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods allow for the location and characterization of transition state structures, which are the highest energy points along a reaction coordinate. akj.az The energy of the transition state determines the activation energy of the reaction, a key factor in its rate.

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, transition state analysis can reveal the detailed steps of the mechanism. rsc.orgresearchgate.netrsc.orgbeilstein-journals.org For example, in a nucleophilic aromatic substitution (SNA) reaction, calculations can determine whether the reaction proceeds through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism with a single transition state. rsc.org These studies provide valuable information on reaction feasibility, selectivity, and the factors that influence them. acs.orgacs.orgacs.orgrsc.org

Computational Assessment of Substituent and Ligand Influence on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how the introduction of different functional groups (substituents) affects the reactivity and selectivity of this compound. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms and analyze the electronic and steric effects of substituents.

By calculating the energy of transition states and reaction intermediates, researchers can quantitatively predict how a substituent, such as the benzyloxy group, influences the rate and outcome of a chemical reaction. For instance, in reactions involving the pyrimidine ring, the electron-donating or withdrawing nature of a substituent can stabilize or destabilize key intermediates, thereby altering the reaction pathway. Computational studies on related pyrimidine trifluoroborate salts have shown that electron-withdrawing side-chains can slow down reactions by affecting the stability of transient species. whiterose.ac.uk

Furthermore, computational models can dissect the various stereoelectronic effects to predict how changes to the catalyst, solvent, or the substituents on the pyrimidine core affect reaction rates and selectivity. whiterose.ac.uk This predictive capability is crucial for designing efficient synthetic routes and for the rational design of new functional molecules.

Structure-Activity Relationship (SAR) Studies through Computational Methodologies

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For pyrimidine derivatives, including those with a benzyloxy group, computational SAR provides a framework for designing more potent and selective compounds. rsc.org The presence and position of substituents on the pyrimidine ring are known to be critical for biological function. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, data-driven approach within SAR. It involves creating mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For pyrimidine derivatives, QSAR is a vital tool for predicting the activity of unsynthesized analogs and for optimizing lead compounds. scielo.br

The process begins with the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic properties. A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is then used to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govnih.gov

The predictive power of a QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the Fisher statistic (F). mdpi.comnih.govjournalwjbphs.com A robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govthieme-connect.com

| Category | Examples | Relevance |

|---|---|---|

| Statistical Models | Multiple Linear Regression (MLR), Artificial Neural Network (ANN), Partial Least Squares (PLS) | Used to build the mathematical relationship between descriptors and activity. ANNs can capture complex, non-linear relationships. nih.govscielo.brnih.gov |

| Descriptor Types | SLogP, Molecular Refractivity, Polarizability, E-State Indices, 3D-MoRSE | Quantify properties like hydrophobicity, size, electronic distribution, and 3D structure. scielo.brjournalwjbphs.com |

| Validation Metrics | R², q² (or Q²), Predicted R² (pred_r²), RMSE (Root Mean Square Error) | Assess the model's goodness-of-fit, robustness, and predictive ability. High R² and q² values (typically > 0.6) indicate a reliable model. nih.govjournalwjbphs.comthieme-connect.com |

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ekb.eg This method is instrumental in drug discovery for elucidating the potential mechanism of action of a compound and for predicting its binding affinity. ias.ac.in

For pyrimidine derivatives, docking studies have been used to predict interactions with a variety of biological targets, including Heat Shock Protein 90 (HSP90), Epidermal Growth Factor Receptor (EGFR), and various kinases. ekb.egtandfonline.comnih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the protein's active site, and its conformation and orientation are optimized to maximize favorable interactions and minimize binding energy. ias.ac.innih.gov

The results provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, a docking study on 2,4-bis(benzyloxy)-5-arylpyrimidines successfully predicted their binding mode within the N-terminus of HSP90α. tandfonline.comnih.gov This information is invaluable for SAR, as it can explain why certain substituents enhance activity and guide the design of new analogs with improved binding affinity. tandfonline.com

| Target Protein | Therapeutic Area | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| HSP90α N-terminus | Anticancer | 2,4-bis(benzyloxy)-5-arylpyrimidines successfully bind to the geldanamycin (B1684428) binding site. | tandfonline.comnih.gov |

| VEGFR-2 | Anticancer | Furopyrimidine and thienopyrimidine derivatives identified as potential inhibitors. | nih.govnih.gov |

| Anaplastic Lymphoma Kinase (ALK) | Anticancer (Lung) | Identified key structural features influencing the activity of second-generation ALK inhibitors. | thieme-connect.com |

| Bacterial DHFR | Antibacterial | Pyrimidine analogs of 1,5-benzodiazepine may act through DHFR inhibition. | ias.ac.in |

Computational Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The way molecules of this compound interact with each other and with biological targets is governed by non-covalent forces, primarily hydrogen bonding and pi-stacking. Computational methods provide a detailed, quantitative understanding of these interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal structure. mdpi.comnih.goviucr.orgresearchgate.net By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify the specific atoms involved in interactions and determine their relative contributions. For various pyrimidine derivatives, Hirshfeld analysis has revealed that H···H, C···H, and N···H contacts are often the most significant, highlighting the importance of hydrogen bonding and van der Waals forces in crystal packing. mdpi.comiucr.orgresearchgate.net

Pi-stacking interactions , which occur between aromatic rings, are also crucial. The benzyloxy group in this compound provides a phenyl ring that can engage in pi-stacking with other aromatic systems. Computational studies on closely related molecules, such as 2-benzylamino-4-benzyloxy-6-methylpyrimidine, have confirmed the presence of aromatic π–π stacking interactions that link molecules into sheets. researchgate.netresearchgate.net Advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the energy of these interactions into physically meaningful components, such as electrostatics, exchange-repulsion, induction, and dispersion, revealing that the preference for offset stacking is often driven by a balance between Pauli repulsion and dispersion forces. chemrxiv.orgchemrxiv.org

| Interaction Type | Geometric Parameter | Value | Significance |

|---|---|---|---|

| N—H···N Hydrogen Bond | H···N distance | 2.16 Å | Links molecules into centrosymmetric dimers. researchgate.netresearchgate.net |

| N—H···N Hydrogen Bond | N···N distance | 3.039 (2) Å | Indicates a strong hydrogen bond. researchgate.netresearchgate.net |

| N—H···N Hydrogen Bond | N—H···N angle | 165° | Shows a nearly linear, and therefore strong, hydrogen bond. researchgate.netresearchgate.net |

| Pi-Stacking | Centroid-to-centroid distance | ~3.7 Å | Typical distance for stabilizing π–π interactions between pyrimidine and phenyl rings. mdpi.com |

*Data based on the closely related compound 2-benzylamino-4-benzyloxy-6-methylpyrimidine. researchgate.netresearchgate.net

Prediction of Acidity and Basicity Constants

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental property that dictates its charge state at a given pH. routledge.com This is critical for its solubility, membrane permeability, and interaction with biological targets. mrupp.info Computational methods can predict pKa values with increasing accuracy, providing essential information before a compound is synthesized. nih.gov

The pKa is directly proportional to the Gibbs free energy of the protonation/deprotonation reaction in solution. wayne.edu First-principles or absolute pKa calculations determine this free energy using a thermodynamic cycle and quantum mechanical methods, such as DFT (e.g., with the B3LYP functional). nih.govwayne.edu To achieve high accuracy, these calculations must account for the solvent environment, which is typically done using implicit (continuum) solvation models like SM8 or explicit models where a few solvent molecules are included directly in the quantum calculation. nih.govwayne.edu

For pyrimidines, the nitrogen atoms in the ring are basic and can be protonated. The pKa for this process can be estimated by calculating the energy difference (ΔE) between the neutral pyrimidine and its protonated form in a simulated aqueous environment. nih.gov Studies have shown that using a quantum chemical QSAR approach, where the calculated energy difference is correlated with experimental pKa values for a set of related compounds, can yield excellent predictions with high correlation coefficients (R² > 0.96). nih.gov

| Method | Description | Common Implementation |

|---|---|---|

| Absolute pKa Calculation | Directly calculates the free energy of dissociation using a thermodynamic cycle. Does not require experimental data for calibration, but can be computationally intensive. | DFT (e.g., B3LYP) with a combined implicit-explicit solvation model. nih.govwayne.edu |

| Relative pKa Calculation | Calculates the pKa of a target molecule relative to a known reference compound. This approach benefits from the cancellation of systematic errors. | Uses an isodesmic reaction scheme where the number and type of bonds are conserved. routledge.com |

| QSAR/QSPR Approach | Correlates calculated quantum chemical properties (like ΔE or atomic charges) with experimental pKa values for a training set of molecules. | Linear regression models based on DFT calculations with a solvent model (e.g., SM8). nih.gov |

| Machine Learning | Uses advanced algorithms (e.g., neural networks) trained on large datasets of known pKa values to predict values for new compounds based on their structure. | Deep learning models trained on experimental and/or QM-calculated data. acs.org |

Applications and Research Utility of 4 Benzyloxy 6 Methylpyrimidine

As a Synthetic Intermediate in Complex Heterocyclic Chemistry

The structural framework of 4-Benzyloxy-6-methylpyrimidine makes it an important starting material for creating more intricate heterocyclic compounds. cem.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in organic chemistry and are prevalent in natural products and pharmaceuticals. cem.commsu.edu

The pyrimidine (B1678525) ring is a core component of essential biological molecules like DNA and RNA. researchgate.netnih.gov Consequently, synthetic pyrimidine derivatives are of great interest for their potential biological activities. researchgate.net this compound is utilized as a foundational scaffold to construct more complex pyrimidine-based molecules. researchgate.netnih.gov For instance, the benzyloxy group can be catalytically removed and replaced with other functional groups, a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net This allows for the systematic modification of the pyrimidine core to develop novel compounds with tailored properties. nih.gov

Research has shown that derivatives of this compound can be synthesized through various reactions, including catalytic reduction. researchgate.net For example, the catalytic reduction of this compound 1-oxide over palladium-carbon leads to the formation of 6-methyl-4-pyrimidinol. researchgate.net This demonstrates its utility in creating substituted pyrimidinols, which are another important class of pyrimidine derivatives.

Beyond simple pyrimidine derivatives, this compound can be used to synthesize fused heterocyclic systems, where the pyrimidine ring is combined with other ring structures. Such fused systems often exhibit unique chemical and biological properties. rsc.org For example, it can be a precursor in the synthesis of pyrimido[1,6-a]pyrimidines. rsc.org The synthesis can involve reacting a derivative, 5-(benzyloxy)pyrimidin-4-amine, with other reagents to construct a second pyrimidine ring fused to the first. rsc.org This process often involves steps like condensation and cyclization to build the final complex heterocyclic framework. rsc.org

Building Block for Advanced Pyrimidine Derivatives

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds. This makes this compound a valuable starting point for the development of new therapeutic agents.

Pyrimidine derivatives have a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.org The ability to modify the this compound structure allows researchers to create libraries of related compounds for biological screening. acs.org For example, the benzyloxy group can be modified or replaced to influence the compound's binding affinity to biological targets. nih.gov Research into pyrimidine-based compounds has led to the development of numerous approved drugs for various diseases. rsc.org The synthesis of novel derivatives from starting materials like this compound contributes to this ongoing effort to discover new and more effective medicines. rsc.org

| Pharmacological Activity of Pyrimidine Derivatives | Examples of Therapeutic Areas |

| Anticancer | Targeting rapidly dividing cancer cells. nih.gov |

| Anti-inflammatory | Reducing inflammation in various conditions. rsc.org |

| Antimicrobial | Combating bacterial and fungal infections. |

| Antiviral | Inhibiting viral replication. nih.gov |

| CNS Disorders | Acting on the central nervous system. researchgate.net |

Development of Advanced Functional Materials (e.g., Ligands for Metal Complexes)

The application of this compound extends beyond medicinal chemistry into the realm of materials science. The nitrogen atoms in the pyrimidine ring can act as ligands, binding to metal ions to form metal complexes. These complexes can have interesting properties, such as catalytic activity or specific optical and electronic characteristics. smolecule.com The benzyloxy and methyl groups on the pyrimidine ring can be modified to tune the properties of the resulting metal complexes, influencing their solubility, stability, and reactivity. This makes this compound a useful building block for designing new functional materials with tailored properties for applications in catalysis, sensing, and electronics.

Probes for Mechanistic Biological Investigations

To understand complex biological processes, scientists often use small molecules as probes to interact with specific proteins or pathways. medchemexpress.com Derivatives of this compound can be designed and synthesized for this purpose. rsc.org By incorporating reporter groups or reactive functionalities, these molecules can be used to study enzyme mechanisms, protein-protein interactions, or to visualize cellular processes. medchemexpress.com The versatility of the this compound scaffold allows for the creation of a diverse set of molecular probes to investigate a wide range of biological questions. rsc.org For instance, by attaching a fluorescent tag, researchers could track the localization of a pyrimidine-based drug within a cell, providing insights into its mechanism of action. medchemexpress.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 4-Benzyloxy-6-methylpyrimidine typically involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine (B1678525) precursor, such as 4-chloro-6-methylpyrimidine (B1361110), with benzyl (B1604629) alcohol in the presence of a base. While effective, these methods often rely on stoichiometric amounts of base and traditional organic solvents. Future research is directed toward developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of development include:

Catalytic Approaches: Investigating the use of transition-metal or organocatalysts to facilitate the C-O bond formation under milder conditions. This could reduce the required amount of base and potentially allow for the use of less activated precursors.

Green Chemistry Principles: The integration of sustainable practices is paramount. This includes exploring alternative reaction media like ionic liquids, deep eutectic solvents (DES), or even water, thereby minimizing the use of volatile organic compounds (VOCs). Microwave-assisted organic synthesis (MAOS) and flow chemistry represent powerful technologies to reduce reaction times, improve energy efficiency, and enhance scalability and safety.

One-Pot Procedures: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation from simpler, readily available starting materials. For instance, a one-pot synthesis starting from 4-hydroxy-6-methylpyrimidine (B44548) (the tautomer of 6-methyluracil) could involve in situ activation followed by benzylation, streamlining the process and reducing waste from intermediate isolation and purification.

The table below compares a traditional synthetic approach with a hypothetical sustainable alternative, highlighting key green chemistry metrics.

| Parameter | Traditional SNAr Route | Proposed Sustainable Flow Chemistry Route |

|---|---|---|

| Precursor | 4-Chloro-6-methylpyrimidine | 4-Hydroxy-6-methylpyrimidine |

| Reagents | Benzyl alcohol, Sodium hydride (NaH) | Benzyl chloride, Phase-transfer catalyst (e.g., TBAB) |

| Solvent | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anisole (bio-derived) or Biphasic (Toluene/Water) |

| Conditions | Batch processing, 80-100 °C, 6-12 hours | Continuous flow reactor, 120 °C, <10 min residence time |

| Waste Profile | Stoichiometric salt waste (NaCl), solvent waste | Catalytic salt waste, minimized solvent volume, easy recycling |

| Atom Economy | Moderate | High |

Exploration of Undiscovered Chemical Reactivity and Selectivity

The reactivity of this compound is primarily dictated by the interplay between the electron-deficient pyrimidine ring, the reactive C6-methyl group, and the benzyloxy moiety. While its use as a protected precursor to 4-hydroxypyrimidines is well-known, its full reactive potential remains underexplored.

Future research should focus on:

C-H Functionalization: The direct, selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry. For this molecule, three distinct C-H bonds are of interest: the C5-H of the pyrimidine ring, the C-H bonds of the C6-methyl group, and the C-H bonds of the benzyl group. Developing catalytic systems (e.g., using Pd, Ru, or Ir) to selectively activate one site over the others would provide direct access to novel derivatives without the need for pre-functionalization. For example, direct arylation at the C5 position would be a highly valuable transformation.

Methyl Group Transformations: The C6-methyl group is a versatile handle for further modification. Research into its selective oxidation, halogenation, or condensation reactions (e.g., Knoevenagel or Claisen-Schmidt condensations) could yield a library of derivatives with diverse functional groups at this position.

Photochemical and Electrochemical Reactivity: The application of photoredox catalysis or electrosynthesis could unveil novel reaction pathways. For instance, the pyrimidine core could participate in single-electron transfer (SET) processes, enabling radical-based transformations that are inaccessible under thermal conditions.

The challenge lies in achieving high selectivity. The table below outlines potential selective transformations and the associated scientific hurdles.

| Reaction Type | Target Site | Desired Product Type | Key Scientific Challenge |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | C5-H (Ring) | 5-Aryl-4-benzyloxy-6-methylpyrimidine | Achieving selectivity over C-H activation at the benzyl group or methyl group. |

| Radical Bromination (e.g., with NBS) | C6-CH3 (Methyl) | 4-Benzyloxy-6-(bromomethyl)pyrimidine | Controlling the degree of halogenation (mono- vs. di- vs. tri-bromination). |

| Lithiation/Electrophilic Quench | C5-H (Ring) | 5-Substituted-4-benzyloxy-6-methylpyrimidine | Preventing competitive attack by the strong base on the benzylic protons or cleavage of the ether. |

| Oxidative Debenzylation | O-CH2Ph (Ether) | 4-Hydroxy-6-methylpyrimidine | Finding mild, selective oxidizing agents that do not affect the pyrimidine ring or methyl group. |

Integration with Machine Learning and Artificial Intelligence for Property and Reactivity Prediction

The convergence of chemistry with data science offers a transformative approach to molecular discovery. For this compound and its potential derivatives, machine learning (ML) and artificial intelligence (AI) can accelerate research and development cycles significantly.

Emerging applications include:

Reactivity Prediction: ML models can be trained on large datasets of known chemical reactions to predict the outcome of a proposed transformation. For instance, an AI tool could predict the yield and optimal conditions (catalyst, solvent, temperature) for a Suzuki-Miyaura coupling reaction at the C5 position (after halogenation) of the pyrimidine scaffold, saving significant experimental time and resources.

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict key physicochemical properties such as solubility, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies) for hypothetical derivatives of this compound. This allows for the in silico screening of vast virtual libraries to identify candidates with a desired property profile before any synthesis is attempted.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from the this compound scaffold. These tools can analyze the structure and suggest disconnections based on known chemical rules and a vast reaction database, potentially uncovering non-intuitive pathways.

| AI/ML Application | Required Input Data | Potential Output/Benefit | Example |

|---|---|---|---|

| Reaction Yield Prediction | Reactant structures, reagents, solvents, temperatures, reaction times | Predicted yield (%); identification of key influencing parameters | Predicting the yield of a Buchwald-Hartwig amination at a C5-Br position. |

| Solubility Prediction (QSPR) | Molecular descriptors (e.g., molecular weight, polar surface area, hydrogen bond donors/acceptors) | Predicted aqueous solubility (mg/L or mol/L) | Screening 1,000 virtual derivatives to find those with optimal solubility for materials science applications. |

| Automated Retrosynthesis | Target molecule structure | A ranked list of plausible synthetic pathways from simple precursors | Generating a novel, 3-step synthesis for a complex derivative, starting from this compound. |

Design of Next-Generation Pyrimidine-Based Scaffolds with Tunable Properties

This compound is an ideal starting point for the rational design of new molecular scaffolds with precisely controlled properties. By leveraging the reactivity discussed in section 7.2, chemists can systematically "decorate" the pyrimidine core to tune its steric, electronic, and conformational characteristics.

This design-oriented research involves:

Scaffold Elaboration: Using the parent molecule as a platform, a library of derivatives can be created by installing different functional groups at the C2, C5, and C6-methyl positions.

Property Tuning: The choice of substituent can be used to modulate key molecular properties. For example, introducing electron-withdrawing groups (e.g., -CF3, -CN) at C5 would lower the energy of the LUMO and make the ring more electron-deficient. Conversely, adding electron-donating groups (e.g., -NH2, -OR) would raise the HOMO energy.

Replacing the Benzyl Group: While the benzyl group is an excellent protecting group, it can be replaced with other functionalities post-synthesis or by using different alcohols in the initial synthesis. This opens the door to scaffolds with diverse alkoxy or aryloxy groups at the C4 position, each imparting unique properties.

This systematic approach allows for the creation of "smart" molecules tailored for specific applications in materials science (e.g., organic electronics, liquid crystals) or as chemical probes in biological systems.

| Position on Scaffold | Parent Group | Example Modifications | Primary Property Tuned |

|---|---|---|---|

| C4-Position | -O-CH2Ph (Benzyloxy) | -OCH3, -OCF3, -O-Adamantyl | Solubility, lipophilicity, steric bulk, metabolic stability (in biological contexts) |

| C5-Position | -H | -Br, -Aryl, -CN, -NO2, -NH2 | Electronic properties (HOMO/LUMO), hydrogen bonding potential, π-stacking interactions |

| C6-Position | -CH3 (Methyl) | -CH2Br, -CHO, -COOH, -CH=CH-Aryl | Reactivity, steric hindrance, conjugation length, linker attachment point |

| C2-Position | -H | -Cl, -SCH3, -N(CH3)2 | Electronic properties, hydrogen bonding potential, metal coordination sites |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Benzyloxy-6-methylpyrimidine with high yield and purity?

The synthesis of this compound typically involves multi-step routes, starting with functionalization of the pyrimidine core. Key considerations include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) are used for nucleophilic substitutions .

- Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) facilitate benzyloxy group introduction .

Post-synthesis, flash chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity (>95%), validated via HPLC and TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating stereoelectronic effects .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

The benzyloxy moiety enhances hydrolytic stability compared to alkoxy groups. Stability assays in buffers (pH 2–12) show:

- Acidic conditions (pH < 3) : Partial cleavage of the benzyloxy group after 24 hours.

- Neutral/basic conditions (pH 7–12) : Stable for >72 hours, attributed to resonance stabilization of the benzyl ether .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculates charge distribution on the pyrimidine ring, identifying C-2 and C-4 as electrophilic hotspots for substitution .

- Molecular docking : Predicts interactions with biological targets (e.g., kinase enzymes) by modeling hydrogen bonds between the benzyloxy group and active-site residues .

- MD simulations : Assess solvent accessibility and conformational flexibility of substituents to guide synthetic prioritization .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

- Purity variability : Impurities >5% (e.g., unreacted intermediates) skew bioassay results. Validate via HPLC-MS and recrystallization .